molecular formula C5H9ClF3N B2765249 (E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride CAS No. 2375276-06-3

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride

Cat. No.: B2765249
CAS No.: 2375276-06-3
M. Wt: 175.58
InChI Key: NJJNCNYHUVQAKQ-SQQVDAMQSA-N
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Description

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride is a fluorinated organic compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective difluoromethylation and monofluoromethylation of precursor compounds . This process can be carried out using nucleophilic, electrophilic, and free radical fluorination reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process often requires stringent safety measures due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Fluorinated compounds often undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction could produce fluorinated amines or hydrocarbons.

Scientific Research Applications

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylated compounds: These compounds have two fluorine atoms and exhibit similar chemical properties.

    Monofluoromethylated compounds: Contain a single fluorine atom and are often used in similar applications.

Uniqueness

(E)-5,5,5-Trifluoropent-3-en-2-amine;hydrochloride is unique due to its specific fluorination pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-5,5,5-trifluoropent-3-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c1-4(9)2-3-5(6,7)8;/h2-4H,9H2,1H3;1H/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJNCNYHUVQAKQ-SQQVDAMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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